Gdgvo-VP
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Overview
Description
Vasopressin, 2-gly-9-des-gly-4-val-8-orn-: is a synthetic analog of vasopressin, a peptide hormone that plays a crucial role in regulating water retention in the body and constricting blood vessels. This compound is chemically represented by the formula C47H67N13O12S2 and has a molecular weight of 1070.24 g/mol .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of vasopressin, 2-gly-9-des-gly-4-val-8-orn- involves solid-phase peptide synthesis (SPPS), a method commonly used for the production of peptides. The process includes the sequential addition of amino acids to a growing peptide chain anchored to a solid resin. The reaction conditions typically involve the use of coupling reagents like HBTU (O-(benzotriazol-1-yl)-N,N,N’,N’-tetramethyluronium hexafluorophosphate) and bases like DIPEA (N,N-diisopropylethylamine) to facilitate the formation of peptide bonds .
Industrial Production Methods: Industrial production of this compound follows similar principles but on a larger scale. Automated peptide synthesizers are often employed to ensure precision and efficiency. The final product is purified using high-performance liquid chromatography (HPLC) to achieve the desired purity levels .
Chemical Reactions Analysis
Types of Reactions: Vasopressin, 2-gly-9-des-gly-4-val-8-orn- undergoes various chemical reactions, including:
Oxidation: This reaction can occur at the sulfur atoms present in the cysteine residues, leading to the formation of disulfide bonds.
Reduction: The disulfide bonds can be reduced back to thiol groups using reducing agents like dithiothreitol (DTT).
Substitution: Amino acid residues can be substituted to create different analogs of the compound.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide (H2O2) or performic acid.
Reduction: Dithiothreitol (DTT) or tris(2-carboxyethyl)phosphine (TCEP).
Substitution: Amino acid derivatives and coupling reagents like HBTU.
Major Products Formed:
Oxidation: Formation of disulfide bonds.
Reduction: Free thiol groups.
Substitution: Various analogs with modified amino acid sequences.
Scientific Research Applications
Chemistry: In chemistry, vasopressin, 2-gly-9-des-gly-4-val-8-orn- is used as a model compound to study peptide synthesis and modification techniques .
Biology: In biological research, this compound is utilized to investigate the physiological roles of vasopressin analogs, particularly in water retention and vasoconstriction .
Medicine: Medically, it is explored for its potential therapeutic applications in treating conditions like diabetes insipidus and vasodilatory shock .
Industry: In the pharmaceutical industry, it serves as a reference standard for quality control and assay development .
Mechanism of Action
Vasopressin, 2-gly-9-des-gly-4-val-8-orn- exerts its effects by binding to vasopressin receptors (V1a, V1b, and V2) located on the surface of target cells. This binding activates intracellular signaling pathways, leading to various physiological responses:
V1a Receptor: Controls blood pressure and glycogenolysis.
V2 Receptor: Promotes water reabsorption in the kidneys.
Comparison with Similar Compounds
Vasopressin: The natural peptide hormone with similar physiological functions.
Desmopressin: A synthetic analog used to treat diabetes insipidus and bedwetting.
Terlipressin: Another analog used in the management of bleeding esophageal varices.
Uniqueness: Vasopressin, 2-gly-9-des-gly-4-val-8-orn- is unique due to its specific amino acid modifications, which confer distinct binding affinities and physiological effects compared to other vasopressin analogs .
Properties
CAS No. |
113846-98-3 |
---|---|
Molecular Formula |
C47H67N13O12S2 |
Molecular Weight |
1070.2 g/mol |
IUPAC Name |
(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2R)-2-[[2-[(2-aminoacetyl)amino]acetyl]amino]-3-sulfanylidenepropanoyl]amino]-3-(4-hydroxyphenyl)propanoyl]amino]-3-phenylpropanoyl]amino]-3-methylbutanoyl]amino]-N-[(2R)-1-[(2S)-2-[[(2S)-1,5-diamino-1-oxopentan-2-yl]carbamoyl]pyrrolidin-1-yl]-1-oxo-3-sulfanylpropan-2-yl]butanediamide |
InChI |
InChI=1S/C47H67N13O12S2/c1-25(2)39(46(71)57-32(20-36(50)62)42(67)58-34(24-74)47(72)60-17-7-11-35(60)45(70)54-29(40(51)65)10-6-16-48)59-43(68)31(18-26-8-4-3-5-9-26)55-41(66)30(19-27-12-14-28(61)15-13-27)56-44(69)33(23-73)53-38(64)22-52-37(63)21-49/h3-5,8-9,12-15,23,25,29-35,39,61,74H,6-7,10-11,16-22,24,48-49H2,1-2H3,(H2,50,62)(H2,51,65)(H,52,63)(H,53,64)(H,54,70)(H,55,66)(H,56,69)(H,57,71)(H,58,67)(H,59,68)/t29-,30-,31-,32-,33-,34-,35-,39-/m0/s1 |
InChI Key |
MFRYCOBSLAWTLO-FRHXTIEESA-N |
SMILES |
CC(C)C(C(=O)NC(CC(=O)N)C(=O)NC(CS)C(=O)N1CCCC1C(=O)NC(CCCN)C(=O)N)NC(=O)C(CC2=CC=CC=C2)NC(=O)C(CC3=CC=C(C=C3)O)NC(=O)C(C=S)NC(=O)CNC(=O)CN |
Isomeric SMILES |
CC(C)[C@@H](C(=O)N[C@@H](CC(=O)N)C(=O)N[C@@H](CS)C(=O)N1CCC[C@H]1C(=O)N[C@@H](CCCN)C(=O)N)NC(=O)[C@H](CC2=CC=CC=C2)NC(=O)[C@H](CC3=CC=C(C=C3)O)NC(=O)[C@H](C=S)NC(=O)CNC(=O)CN |
Canonical SMILES |
CC(C)C(C(=O)NC(CC(=O)N)C(=O)NC(CS)C(=O)N1CCCC1C(=O)NC(CCCN)C(=O)N)NC(=O)C(CC2=CC=CC=C2)NC(=O)C(CC3=CC=C(C=C3)O)NC(=O)C(C=S)NC(=O)CNC(=O)CN |
sequence |
GGXYFVNCPX |
Synonyms |
GdGVO-VP vasopressin, 2-Gly-9-des-Gly-4-Val-8-Orn- vasopressin, 9-des-2-diglycidyl-(4-valyl-8-ornithine)- |
Origin of Product |
United States |
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